

# Application Notes and Protocols for DS21360717 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DS21360717 |           |
| Cat. No.:            | B10815245  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DS21360717** is a potent, orally active inhibitor of FER tyrosine kinase, a non-receptor tyrosine kinase implicated in the progression and metastasis of various cancers.[1] Developed by Daiichi Sankyo Co., Ltd., this pyrido-pyridazinone derivative has demonstrated antitumor activity in preclinical models.[2][3] These application notes provide detailed protocols for the in vivo administration and evaluation of **DS21360717** in subcutaneous tumor models, compiled from published research.

**Chemical and Physical Properties** 

| Identifier        | Value                      | Reference |
|-------------------|----------------------------|-----------|
| Compound Name     | DS21360717                 | [2][4]    |
| CAS Number        | 2304654-43-9               | [5][6]    |
| Molecular Formula | C21H23N7O                  | [5][6]    |
| Molecular Weight  | 389.45 g/mol               | [6]       |
| Target            | FER tyrosine kinase        | [4][7][8] |
| Activity          | IC <sub>50</sub> = 0.49 nM | [1][9]    |



## In Vivo Dosage and Administration Summary

**DS21360717** has been evaluated in mice for both its pharmacokinetic profile and its antitumor efficacy in subcutaneous tumor models. The following tables summarize the reported dosing regimens.

**Pharmacokinetic Studies** 

| Animal<br>Model | Administrat<br>ion Route | Dosage   | Vehicle       | Observatio<br>ns              | Reference |
|-----------------|--------------------------|----------|---------------|-------------------------------|-----------|
| BALB/c mice     | Intravenous<br>(IV)      | 1 mg/kg  | Not Specified | Pharmacokin etic profiling    |           |
| BALB/c mice     | Oral (PO)                | 10 mg/kg | Not Specified | Assessment of bioavailability |           |

**Antitumor Efficacy Studies** 

| Animal<br>Model | Tumor<br>Model                             | Administr<br>ation<br>Route | Dosage    | Schedule           | Observati<br>ons                                                                      | Referenc<br>e |
|-----------------|--------------------------------------------|-----------------------------|-----------|--------------------|---------------------------------------------------------------------------------------|---------------|
| Nude Mice       | Ba/F3-FER<br>Subcutane<br>ous<br>Xenograft | Oral (PO)                   | 100 mg/kg | Once daily<br>(qd) | Insufficient for tumor regression (Stable Disease), slight body weight loss observed. |               |

## **Experimental Protocols**

Protocol 1: Establishment of a Subcutaneous Tumor Model



This protocol provides a general framework for establishing a subcutaneous tumor model, which can be adapted for specific cell lines, such as the Ba/F3-FER model used in **DS21360717** studies.

#### Materials:

- Cancer cell line (e.g., Ba/F3-FER)
- Appropriate cell culture medium
- Phosphate-buffered saline (PBS), sterile
- Matrigel (or other appropriate extracellular matrix)
- Immunocompromised mice (e.g., nude mice)
- Syringes and needles (e.g., 27-gauge)
- Calipers for tumor measurement
- Anesthetic (e.g., isoflurane)

#### Procedure:

- Cell Culture: Culture the selected cancer cell line under standard conditions to achieve a sufficient number of cells for injection.
- Cell Preparation: On the day of injection, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (typically at a 1:1 ratio) at the desired concentration. Keep cells on ice to prevent Matrigel solidification.
- Animal Preparation: Anesthetize the mice using a suitable anesthetic.
- Subcutaneous Injection: Inject the cell suspension (typically 100-200  $\mu$ L) subcutaneously into the flank of the mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be



calculated using the formula: (Length x Width2) / 2.

• Staging: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

# Protocol 2: In Vivo Antitumor Efficacy Study of DS21360717

This protocol outlines the procedure for evaluating the antitumor effects of **DS21360717** in a subcutaneous tumor model.

#### Materials:

- Tumor-bearing mice (from Protocol 1)
- DS21360717
- Vehicle for drug formulation (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Calipers
- Scale for body weight measurement

#### Procedure:

- Drug Preparation: Prepare the dosing formulation of **DS21360717** in the chosen vehicle at the desired concentration (e.g., for a 100 mg/kg dose).
- Administration: Administer DS21360717 or vehicle control to the respective groups of mice via oral gavage. The administration schedule reported for efficacy was once daily.
- Monitoring:
  - Measure tumor volume with calipers every 2-3 days.
  - Record the body weight of each mouse at regular intervals to monitor for toxicity.



- Observe the general health and behavior of the animals daily.
- Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified maximum size. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the mechanism of action of **DS21360717** and the general workflow for in vivo efficacy studies.





Click to download full resolution via product page

Caption: Mechanism of action of **DS21360717**.



Click to download full resolution via product page

Caption: Experimental workflow for in vivo efficacy studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Transplantable Subcutaneous Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 2. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]



- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for DS21360717 In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10815245#ds21360717-dosage-and-administration-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com